molecular formula C24H18FN3O3S B2477664 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428348-60-0

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2477664
CAS No.: 1428348-60-0
M. Wt: 447.48
InChI Key: RKNLRPYWWZXPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound built around a thieno[3,2-d]pyrimidine core, a scaffold recognized for its significant biological activity and relevance in medicinal chemistry . The compound is further functionalized with a 4-fluorobenzyl group and a 5-methyl-2-phenyloxazol-4-yl)methyl group, which enhance its binding affinity and specificity for molecular targets . This reagent is intended for use as a key building block in organic synthesis and as a reagent in various research applications, including the exploration of enzyme interactions and cellular pathways . Preliminary research into analogous thieno[3,2-d]pyrimidine-2,4-dione derivatives has revealed their potential as potent inhibitors of critical enzymes . For instance, similar structures have been investigated as potent inhibitors of Protoporphyrinogen IX Oxidase (PPO), a key target in herbicide discovery . Other studies have identified thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as selective enzyme inhibitors with antiproliferative effects in cellular models of diseases such as cancer, suggesting potential research utility in these areas . The mechanism of action for this class of compounds typically involves interaction with specific molecular targets, such as enzymes or receptors, where the fluorobenzyl and oxazolyl groups are instrumental in modulating biological pathways effectively . This product is offered with the explicit understanding that it is For Research Use Only . It is not designed for human therapeutic applications or veterinary use. This product has not been approved by any regulatory body (e.g., FDA) for the prevention, treatment, or cure of any medical condition or disease. It is strictly prohibited to introduce this product into humans or animals in any form.

Properties

CAS No.

1428348-60-0

Molecular Formula

C24H18FN3O3S

Molecular Weight

447.48

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3

InChI Key

RKNLRPYWWZXPMT-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a novel addition to the thieno[3,2-d]pyrimidine class of heterocyclic compounds. This class has garnered interest due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Synthesis and Structural Elucidation

The synthesis of thieno[3,2-d]pyrimidines typically involves multi-step reactions starting from simpler precursors. The structural elucidation of the compound is crucial for understanding its biological activity. Analytical techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. Research conducted by Elmongy et al. (2022) showed that various derivatives inhibited the growth of breast cancer cells and non-small cell lung cancer cells with an inhibitory activity ranging from 43% to 87% at certain concentrations . The study highlighted that substituents on the pyrimidine ring could enhance cytotoxic effects against specific cancer cell lines.

Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Inhibition (%)
Compound IMDA-MB-23127.670
Compound IIA54935.460
Compound IIIHCT11630.065

Antibacterial and Antifungal Activity

Thieno[3,2-d]pyrimidines have also been assessed for their antibacterial and antifungal properties. A study by Yong et al. (2018) evaluated several derivatives against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics.

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
Compound CKlebsiella pneumoniae17

The mechanism by which thieno[3,2-d]pyrimidines exert their biological effects is multifaceted. For anticancer activity, it is suggested that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell cycle progression . In antibacterial applications, they may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Study on Breast Cancer Cells : A comprehensive study evaluated the effects of various thieno[3,2-d]pyrimidine derivatives on MDA-MB-231 breast cancer cells. The most potent compound demonstrated an IC50 value of 27.6 µM, indicating strong cytotoxicity .
  • Antimicrobial Screening : A series of thieno[3,2-d]pyrimidine derivatives were screened for antimicrobial activity against multiple pathogens. Results showed that specific substitutions significantly enhanced efficacy against both bacterial and fungal strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and reported activities:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Biological Activity / Application Source (Evidence ID)
Target Compound : 3-(4-Fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3: 4-Fluorobenzyl; 1: 5-Methyl-2-phenyloxazol-4-ylmethyl ~454.4 (estimated) Potential antiviral/anticancer (inferred)
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3: 4-Fluorobenzyl; 1: Unsubstituted 276.29 Antiviral lead (structural analog)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3: 4-Fluorobenzyl; 1: 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl 468.89 Not specified (structural analog)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione 3: Phenyl; 6: 2-Methylthiazol-4-yl 326.4 Antimicrobial (vs. Staphylococcus aureus)
(E)-5-Fluoro-1-((1-(3-(4-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenoxy)propyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione 5: Fluoro; 1: Triazole-linked curcumin hybrid 534.5 Cytotoxic (anticancer screening)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione 6: Piperidinyl-methyl; 4: 2,3-Dimethylphenoxy 343.4 Anti-mycobacterial (tuberculosis treatment)

Key Observations:

Substituent Impact on Activity :

  • The oxazole and oxadiazole substituents (e.g., in and the target compound) improve target binding via heteroaromatic interactions compared to simpler benzyl or phenyl groups .
  • Fluorine at the benzyl position (common in the target compound and analogs) enhances metabolic stability and bioavailability .

Biological Activity Trends: Thienopyrimidine-diones with heterocyclic substituents (e.g., oxazole, thiazole) exhibit broader antimicrobial and anticancer activities compared to unsubstituted analogs . Pyrimidine-2,4-dione derivatives with bulky substituents (e.g., piperidinyl-methyl in ) show specificity for mycobacterial targets, likely due to enhanced membrane penetration .

Structural Flexibility :

  • Hybridization with other pharmacophores (e.g., curcumin in ) introduces dual mechanisms of action, such as topoisomerase inhibition and antioxidant effects .

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